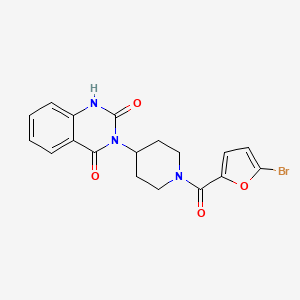
3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
カタログ番号 B2738187
CAS番号:
2034408-21-2
分子量: 418.247
InChIキー: INFRGVTVZBHZCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as BFQ or BFI-1, is a small molecule inhibitor that has shown potential in cancer research. This molecule has been found to inhibit the function of BCL6, a transcriptional repressor that is overexpressed in various types of cancer.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
- Novel Synthetic Routes : Research has demonstrated innovative methods for synthesizing quinazoline derivatives, including the use of multi-component reactions that allow for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles. These methods leverage ionic liquids for improved yields, showcasing the compound's relevance in synthetic organic chemistry (Rajesh, Perumal, & Bala, 2012).
- Carbon Dioxide Utilization : A palladium-catalyzed three-component reaction involving 2-bromoanilines, carbon dioxide, and isocyanides has been developed to produce N3-substituted quinazoline-2,4(1H,3H)-diones. This approach not only highlights the compound's role in heterocycle synthesis but also illustrates its potential for incorporating CO2 into valuable products, contributing to sustainable chemistry practices (Mampuys et al., 2017).
Potential Applications in Drug Development
- Antimicrobial Properties : Studies on quinazoline derivatives have revealed promising antimicrobial activities. For instance, certain substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones have shown significant in vitro antibacterial and antifungal activities, highlighting their potential as leads in antimicrobial drug discovery (Vidule, 2011).
- Cytotoxic Evaluation : Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These studies provide insights into the compound's potential application in developing anticancer agents, with some derivatives displaying significant cytotoxicity, suggesting their use in cancer therapy (Poorirani et al., 2018).
特性
IUPAC Name |
3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c19-15-6-5-14(26-15)17(24)21-9-7-11(8-10-21)22-16(23)12-3-1-2-4-13(12)20-18(22)25/h1-6,11H,7-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFRGVTVZBHZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738104.png)

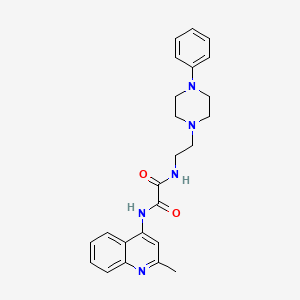
![5-chloro-2-(methylsulfanyl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2738109.png)
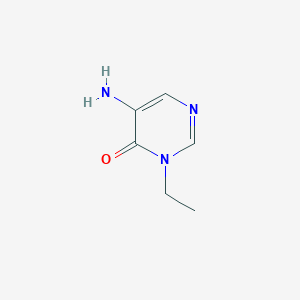
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2738112.png)
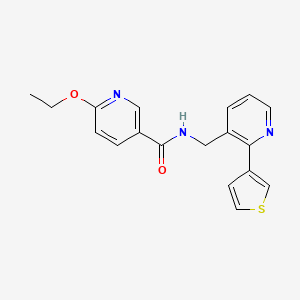
![2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2738114.png)
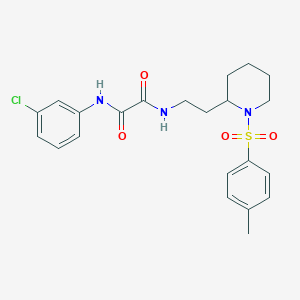

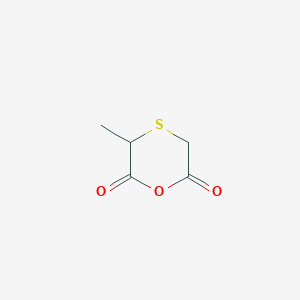
![4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2738121.png)
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2738125.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)